Exclusive Fluindapyr Synthesis Intermediate
7-Fluoroindanylamine demonstrates a unique and quantifiable differentiation in agrochemical synthesis not shared by its 4-fluoro or 6-fluoro positional isomers. Specifically, the trimethylated 7-fluoroindanylamine salt (compound 111) is a documented and essential intermediate in the validated rearrangement pathway for synthesizing fluindapyr, an SDHI fungicide [1]. The synthetic route, which proceeds via a Skraup cyclization, hydrogenation, acetylation, and acid-catalyzed rearrangement, specifically incorporates the 7-fluoro substitution pattern to yield the correct final active ingredient [1]. The 4-fluoro and 6-fluoro isomers are not documented as intermediates in this specific, high-value rearrangement pathway, which targets a product (fluindapyr) with a defined global market and resistance profile [2].
| Evidence Dimension | Documented Utility as Key Intermediate in Fluindapyr Synthesis |
|---|---|
| Target Compound Data | Yes, trimethylated 7-fluoroindanylamine salt (111) is a direct intermediate |
| Comparator Or Baseline | 4-Fluoroindanylamine (CAS 148960-34-3) and 6-Fluoroindanylamine (CAS 790208-54-7) |
| Quantified Difference | Documented vs. Not documented in the primary rearrangement pathway for fluindapyr |
| Conditions | Synthetic pathway: Skraup cyclization → hydrogenation → acetylation → acidic rearrangement → amidation |
Why This Matters
For procurement supporting fluindapyr or related SDHI fungicide development, 7-fluoroindanylamine is a uniquely qualified starting material, whereas other positional isomers lack documented utility in this specific, commercially relevant pathway.
- [1] Course Hero. (2025). Isoflucypram synthesis route employing 7-fluoroindanylamine salt intermediate. Scheme 22 documentation. View Source
- [2] FRAC. (2023). SDHI Fungicide Resistance and Market Assessment. Fungicide Resistance Action Committee. View Source
